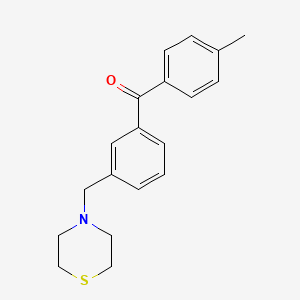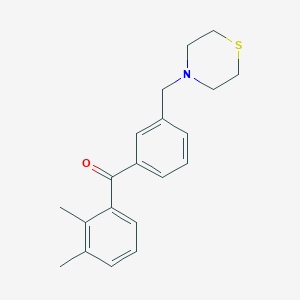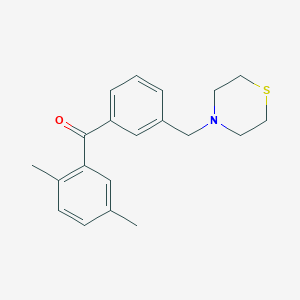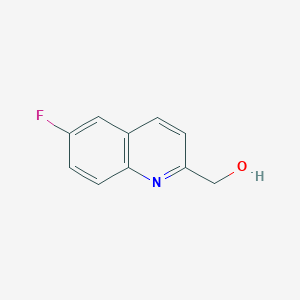
(6-Fluoroquinolin-2-yl)methanol
Vue d'ensemble
Description
The compound (6-Fluoroquinolin-2-yl)methanol is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a fluorine atom at the 6-position and a methanol group at the 2-position of the quinoline ring system. This structure suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing effect of the fluorine atom and the presence of the methanol functional group.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex due to the reactivity of the quinoline nucleus. An unusual 2,6-dialkylation of quinoline with elemental fluorine and alcohol has been reported, which may be relevant to the synthesis of (6-Fluoroquinolin-2-yl)methanol . The reaction involves the formation of a radical cation, followed by a single electron transfer and subsequent reactions that can lead to alkoxyquinoline derivatives. Although the paper does not specifically mention the synthesis of (6-Fluoroquinolin-2-yl)methanol, the described methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of (6-Fluoroquinolin-2-yl)methanol, they do offer insights into related compounds. For instance, the molecular structure of a novel bioactive heterocycle with a fluorobenzo[d]isoxazole moiety was characterized using various spectroscopic methods and X-ray diffraction . This suggests that similar analytical techniques could be employed to determine the molecular structure of (6-Fluoroquinolin-2-yl)methanol, including its crystal system and space group, as well as the conformation of its rings.
Chemical Reactions Analysis
The chemical reactivity of styrylquinolines in alcohols has been studied, showing dual emission bands for certain derivatives . This indicates that the quinoline ring system can engage in complex interactions with alcohols, potentially leading to protonation events in the excited state. Although (6-Fluoroquinolin-2-yl)methanol is not a styrylquinoline, the fundamental reactivity of the quinoline core could be extrapolated to predict its behavior in alcoholic solutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (6-Fluoroquinolin-2-yl)methanol can be inferred from the general behavior of quinoline derivatives. The presence of a fluorine atom is likely to influence the compound's acidity, basicity, and hydrogen bonding capability. The methanol group may contribute to solubility in organic solvents and could also participate in hydrogen bonding. The dual emission phenomenon observed in styrylquinolines suggests that (6-Fluoroquinolin-2-yl)methanol may also exhibit interesting photophysical properties .
Applications De Recherche Scientifique
Antibacterial Properties
- Methanol Hemisolvate of Ciprofloxacin : A study describes a compound [systematic name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylate methanol hemisolvate], which is an antibacterial fluoroquinolone. This molecule exists as a zwitterion in the solid state and involves methanol in its structure (Li et al., 2006).
Fluorescence Properties
- Novel Stable Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media, useful in biomedical analysis (Hirano et al., 2004).
- Dual Emission in Alcohols : Fluorescence of 6-and 7-styrylquinoline in alcohols like methanol has two bands, demonstrating the high basicity of the excited singlet state of these styrylquinolines (Gennari et al., 1989).
Chemosensors and Fluorogenic Labeling
- Chemosensors for Metal Ion Detection : Novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline for the selective identification of toxic Pd2+ ions are developed. These chemosensors exhibit fluorescence turn-off performances in methanol (Shally et al., 2020).
- Pre-column Derivatization for Amino Acids Analysis : 4,7-Phenanthroline-5,6-dione (phanquinone) is used as a fluorogenic labeling reagent in pre-column derivatization for amino acids analysis in pharmaceuticals, highlighting the role of methanol in the process (Gatti et al., 2004).
Luminescence and Energy Transfer
- Donor for Terbium Luminescence : A polymer ligand containing a quinolinone fluorophore shows significantly increased emission intensity of Tb3+ in methanol, indicating its potential in luminescence studies (Výprachtický et al., 2006).
Antiplasmodial and Antitubercular Activities
- Antiplasmodial Activity : Modification of 6-fluoroquinolines and testing against Plasmodium falciparum strains showed that specific derivatives exhibit high antiplasmodial activity, both in vitro and in vivo (Hochegger et al., 2019).
- Potential Antitubercular Agents : Quinoline-4-yl-1,2,3-triazoles with amides, sulphonamides, and amidopiperazines were synthesized and showed significant activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as antitubercular agents (Thomas et al., 2011).
Membrane Dynamics in Biological Systems
- Impact on Lipid Dynamics : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, influencing lipid transfer and flip-flop kinetics. This has implications for the study of transmembrane proteins/peptides (Nguyen et al., 2019).
Antimicrobial Potency
- Broad Spectrum Antimicrobial Potency : New quinoline derivatives exhibited greater antimicrobial activity than reference drugs against various bacterial strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).
Spectroscopic Studies and Drug Solvates
- Excited-State Proton-Transfer Dynamics : Excited-state proton transfer (ESPT) of 7-hydroxyquinoline mediated by methanol molecules was studied, providing insights into the dynamics of proton transfer in excited states (Bhattacharya & Samanta, 2008).
- Gefitinib Methanol Solvate : A study on Gefitinib, a cancer chemotherapy drug, reported the crystallization of a methanol solvate and its structural analysis, revealing insights into the drug's interactions and stability (Angira et al., 2018).
Safety And Hazards
“(6-Fluoroquinolin-2-yl)methanol” is classified under GHS07 for safety14. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation)14.
Orientations Futures
The future directions of “(6-Fluoroquinolin-2-yl)methanol” are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
(6-fluoroquinolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBYTQJELFYUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633348 | |
| Record name | (6-Fluoroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroquinolin-2-yl)methanol | |
CAS RN |
165111-37-5 | |
| Record name | 6-Fluoro-2-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165111-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoroquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



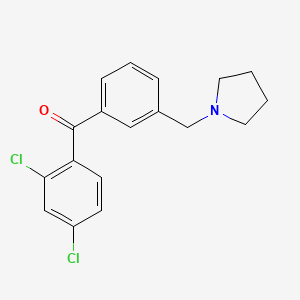
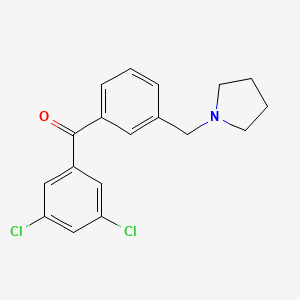
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone](/img/structure/B1359623.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)
